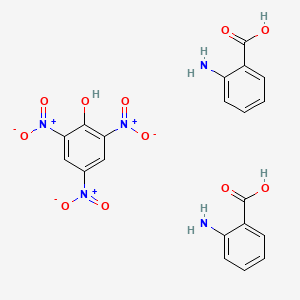![molecular formula C17H7N3S3 B12563123 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile CAS No. 197295-93-5](/img/structure/B12563123.png)
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile is a complex organic compound characterized by the presence of multiple thiophene rings and nitrile groups
Preparation Methods
The synthesis of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile typically involves the following steps:
Formation of Thiophene Rings: The initial step involves the formation of thiophene rings through methods such as the Paal-Knorr synthesis or the Gewald reaction.
Coupling Reactions: The thiophene rings are then coupled together using reagents like boronic acids or esters in the presence of palladium catalysts.
Introduction of Nitrile Groups: The nitrile groups are introduced through reactions with cyanating agents such as cyanogen bromide or through the use of nitrile-containing building blocks.
Final Assembly: The final compound is assembled through a series of coupling and condensation reactions under controlled conditions
Chemical Reactions Analysis
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at the thiophene rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds
Scientific Research Applications
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Photovoltaics: The compound is explored for use in organic solar cells due to its ability to absorb light and convert it into electrical energy.
Medicinal Chemistry: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows for efficient electron transfer and interaction with biological molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile include:
2,2’5’,2’'-terthiophene-5-carbonitrile: This compound also contains multiple thiophene rings and nitrile groups but differs in the arrangement and number of these groups.
2,2’5’,2’'-terthiophene-5-carbaldehyde: Similar in structure but contains an aldehyde group instead of nitrile groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring and boronic ester group, used in coupling reactions
Properties
CAS No. |
197295-93-5 |
|---|---|
Molecular Formula |
C17H7N3S3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H7N3S3/c18-8-11(9-19)12(10-20)13-3-4-16(22-13)17-6-5-15(23-17)14-2-1-7-21-14/h1-7H |
InChI Key |
RBZVGIIZAVGNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


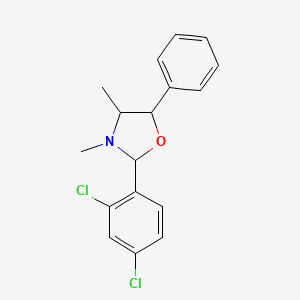
![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
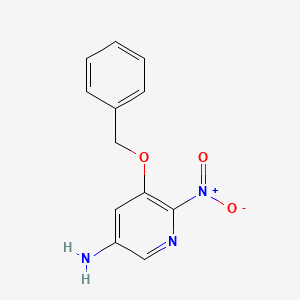
![Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-](/img/structure/B12563058.png)
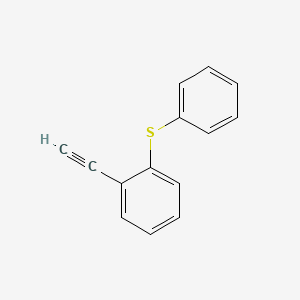

![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12563080.png)
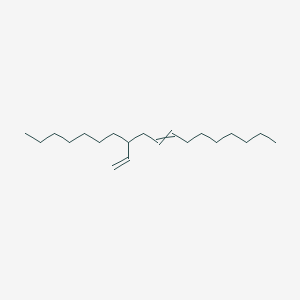
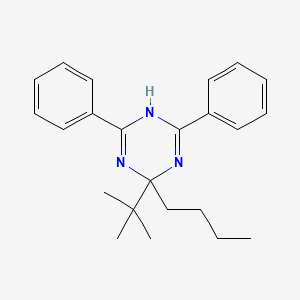
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
